sRANKL-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sRANKL-IN-1 is a potent inhibitor of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL). This compound is particularly significant in the study of osteoporosis due to its ability to inhibit osteoclast formation and activity . sRANKL is a member of the tumor necrosis factor receptor superfamily and plays a crucial role in bone remodeling and immune system regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sRANKL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve multi-step organic synthesis, including condensation, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, adhering to Good Manufacturing Practices (GMP) to ensure the compound’s quality and safety .
Análisis De Reacciones Químicas
Types of Reactions
sRANKL-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
sRANKL-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sRANKL and its effects on osteoclastogenesis.
Biology: Investigated for its role in bone remodeling and immune system regulation.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new drugs targeting bone resorption and immune modulation.
Mecanismo De Acción
sRANKL-IN-1 exerts its effects by inhibiting the interaction between sRANKL and its receptor, receptor activator of nuclear factor kappa-B (RANK). This inhibition prevents the differentiation and activation of osteoclasts, thereby reducing bone resorption. The molecular targets involved include sRANKL and RANK, and the pathway affected is the RANKL/RANK signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Osteoprotegerin (OPG): A decoy receptor that binds to RANKL, preventing it from interacting with RANK.
Uniqueness
sRANKL-IN-1 is unique in its ability to selectively inhibit soluble RANKL without affecting membrane-bound RANKL, thereby reducing the risk of immunosuppressive side effects. This selectivity makes it a promising candidate for the development of new osteoporosis treatments .
Propiedades
Fórmula molecular |
C18H18N4O6S |
---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H18N4O6S/c1-4-28-17(27)14-9(2)19-18(29-14)20-15(24)13(10(3)23)22-21-12-8-6-5-7-11(12)16(25)26/h5-8,23H,4H2,1-3H3,(H,25,26)(H,19,20,24)/b13-10-,22-21? |
Clave InChI |
UBOUAGIRCXVUFL-DKYFMLMQSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=CC=CC=C2C(=O)O)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.